molecular formula C20H27Cl2FN2O3 B2506807 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride CAS No. 473567-18-9

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride

Cat. No. B2506807
CAS RN: 473567-18-9
M. Wt: 433.35
InChI Key: SNSBDGBMFSAERN-UHFFFAOYSA-N
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Description

The compound "1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride" is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of a piperazine ring and a fluorophenyl group, which are common in drug design for their potential biological activities. The molecule also contains a methoxyphenoxy group and a propan-2-ol moiety, suggesting solubility and potential receptor interaction characteristics.

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the literature. For instance, compounds with a piperazine moiety have been synthesized by a Mannich reaction, starting from different aromatic aldehydes and cyclization with hydroxylamine hydrochloride . Another synthesis route involves the reaction of ferulic acid with piperazine followed by deacetylation to obtain the target product . These methods highlight the versatility of piperazine chemistry in creating diverse derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray diffraction studies can also provide detailed insights into the crystal structure, as seen in related compounds . These techniques would be essential in confirming the structure of "this compound" and understanding its three-dimensional conformation, which is crucial for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the substituents on the aromatic rings and the piperazine nitrogen atoms. The presence of a fluorophenyl group can affect the electron distribution and thus the reactivity of the compound . The methoxy group may also play a role in the compound's ability to undergo further chemical transformations, potentially affecting its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate solubility in polar solvents due to the presence of the methoxy and propan-2-ol groups. The compound's stability, melting point, and hydrochloride salt form would also be important characteristics to consider. These properties are crucial for the compound's formulation and delivery as a potential therapeutic agent.

Scientific Research Applications

Antidepressant Potential

A series of derivatives including 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride have been synthesized to explore their potential as antidepressants. These compounds exhibit dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating a potential new class of antidepressant drugs with a dual mechanism of action (Martínez et al., 2001).

Metabolism Studies

The metabolism of compounds like this compound has been studied in various species, including rats, dogs, and humans. These studies are essential for understanding the drug's pharmacokinetics and its biotransformation in different organisms (Lavrijsen et al., 1992).

Synthesis Research

Research on the synthesis of compounds structurally related to this compound provides insights into developing new pharmaceutical agents. These studies contribute to the broader field of medicinal chemistry by exploring efficient and novel synthesis methods (Wang Xiao-shan, 2011).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

Compounds with a structure similar to this compound have been evaluated as potential serotonin-selective reuptake inhibitors (SSRIs). These studies are crucial for developing new treatments for depression and related disorders (Dorsey et al., 2004).

Neuroleptic Agent Synthesis

These compounds are integral to synthesizing neuroleptic agents, which are used in treating psychiatric disorders. Studies in this area focus on improving synthesis methods for better efficacy and safety profiles of these drugs (Botteghi et al., 2001).

Dopamine Uptake Inhibitor Development

Research has also been conducted on the scale-up synthesis of dopamine uptake inhibitors, which are important in treating disorders like Parkinson's disease and depression. This research contributes to the large-scale production and availability of these therapeutic agents (Ironside et al., 2002).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3.2ClH/c1-25-19-3-2-4-20(13-19)26-15-18(24)14-22-9-11-23(12-10-22)17-7-5-16(21)6-8-17;;/h2-8,13,18,24H,9-12,14-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSBDGBMFSAERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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